1,1'-Diheptyl-4,4'-bipyridinium

Description

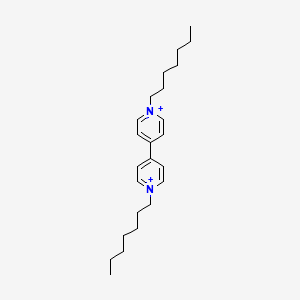

1,1'-Diheptyl-4,4'-bipyridinium dibromide (DHBP) is a symmetric viologen (4,4'-bipyridinium salt) with two heptyl chains substituted at the nitrogen atoms of the bipyridinium core. Its chemical formula is C24H38Br2N2, with a molecular weight of 514.39 g/mol . DHBP is primarily utilized in electrochromic materials due to its reversible redox behavior, enabling applications in smart windows and displays . Additionally, DHBP serves as a ryanodine receptor (RyR) antagonist in cellular calcium signaling studies and as an electron mediator in biochemical redox reactions . Ag/AgCl) aligns with the reduction of NADP+, making it suitable for enzymatic electron transfer systems .

Propriétés

Numéro CAS |

47503-76-4 |

|---|---|

Formule moléculaire |

C24H38N2+2 |

Poids moléculaire |

354.6 g/mol |

Nom IUPAC |

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C24H38N2/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18H2,1-2H3/q+2 |

Clé InChI |

XJGZGUSMZSXHJI-UHFFFAOYSA-N |

SMILES |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC |

SMILES canonique |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC |

Synonymes |

1,1'-diheptyl-4,4'-bipyridinium 1,1'-diheptyl-4,4'-bipyridinium dibromide |

Origine du produit |

United States |

Applications De Recherche Scientifique

Electrochromic Materials

1,1'-Diheptyl-4,4'-bipyridinium is primarily used in the development of electrochromic devices. These devices change color when an electrical voltage is applied, making them suitable for applications in smart windows and displays. The compound's ability to undergo reversible redox reactions allows it to efficiently switch between colored and colorless states, a crucial property for electrochromic applications .

Energy Storage Devices

The compound is also utilized in supercapacitors and other energy storage technologies. Its efficient charge transfer properties enhance the performance of these devices by improving energy density and cycling stability. The redox-active nature of this compound contributes to its effectiveness as an electrolyte in these systems .

Biological Applications

In biological research, this compound has been investigated for its potential as a muscle relaxant and calcium release inhibitor. Studies have shown that it can inhibit calcium uptake in muscle cells, which may lead to therapeutic applications for conditions characterized by excessive muscle contraction .

Case Study: Muscle Contraction Inhibition

In vitro studies demonstrated that pretreatment with this compound significantly reduced muscle contraction intensity in response to stimuli. This suggests potential applications in treating muscle spasms or conditions such as malignant hyperthermia .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Viologens are characterized by their 4,4'-bipyridinium core and substituent-dependent properties. Below is a comparison of DHBP with alkyl, aromatic, and other substituted viologens:

Electrochemical and Spectroscopic Properties

- Alkyl Chain Length Effects : Increasing alkyl chain length (e.g., heptyl vs. octyl or hexadecyl) enhances solubility in organic solvents and film stability in electrochromic devices but may reduce electron transfer rates due to steric hindrance .

- Aromatic vs. Alkyl Substituents : Benzyl viologens (BV) exhibit stronger π-π interactions, favoring charge-transfer complexes, but their hydrophobic aromatic groups limit aqueous solubility compared to DHBP .

Méthodes De Préparation

Alkylation of 4,4'-Bipyridine with Heptyl Bromide

The most common method involves reacting 4,4'-bipyridine with 1-bromoheptane in anhydrous acetonitrile under reflux. Key steps include:

-

Reaction Conditions :

-

Mechanism :

The reaction proceeds via a two-step quaternization process, where each pyridine nitrogen undergoes alkylation (Figure 1). The first alkylation generates a monoheptyl intermediate, which subsequently reacts with another equivalent of 1-bromoheptane to form the diheptyl product. -

Purification :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For example:

Phase-Transfer Catalysis

-

Conditions :

Optimization Strategies for Enhanced Efficiency

Solvent Selection

Temperature and Stoichiometry

-

Higher Temperatures (70°C) : Accelerate reaction but increase side products (e.g., over-alkylation).

-

Excess Alkylating Agent (1:2.5 ratio) : Ensures complete diheptylation but requires rigorous purification.

Industrial-Scale Production

Large-Scale Reactor Design

Purification Techniques

-

Crystallization :

-

Column Chromatography :

Analytical Validation of Synthesis

Structural Confirmation

Purity Assessment

| Method | Conditions | Purity (%) | Source |

|---|---|---|---|

| HPLC | C18 column, λ = 254 nm, acetonitrile/water (70:30) | 98–99 | |

| Elemental Analysis | C: 55.41%, H: 5.52%, N: 12.12% (calc. for C24H38Br2N2) | 98.5 |

Challenges and Recent Advancements

Common Pitfalls

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1'-Diheptyl-4,4'-bipyridinium dibromide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves alkylation of 4,4'-bipyridine with heptyl bromide under inert conditions. The reaction is monitored via TLC, and the product is purified using recrystallization from ethanol or acetonitrile. Final characterization employs LCMS (to confirm molecular weight and purity >99%) and H/C NMR to verify alkyl chain attachment and bromide counterion integration .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : To assess electronic transitions and redox-active properties.

- Cyclic Voltammetry : For determining reduction potentials, particularly the two one-electron redox couples characteristic of bipyridinium compounds.

- NMR Spectroscopy : H and C NMR confirm structural integrity, with alkyl chain protons appearing as distinct multiplets (~δ 0.8–1.6 ppm) .

Advanced Research Questions

Q. How do the alkyl chain length and counterion selection influence the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Longer alkyl chains (e.g., heptyl vs. methyl) enhance solubility in non-polar solvents and shift reduction potentials due to steric and electronic effects. Bromide counterions improve stability in aqueous systems, whereas larger anions (e.g., PF) favor organic phase applications. Electrochemical studies should compare cyclic voltammograms in varied solvents (e.g., acetonitrile vs. water) to quantify shifts .

Q. What experimental strategies mitigate oxidative stress artifacts when studying ROS generation by this compound in cellular models?

- Methodological Answer : To avoid confounding results:

- Use ROS-specific fluorescent probes (e.g., DCFH-DA) with appropriate controls (e.g., NAC pretreatment).

- Validate findings with electron paramagnetic resonance (EPR) to detect superoxide radicals directly.

- Employ mitochondrial respiration assays to distinguish compound-induced ROS from baseline cellular activity .

Q. How can researchers reconcile contradictory data on the compound’s cytotoxicity across different cell lines?

- Methodological Answer : Discrepancies often arise from cell-specific uptake mechanisms (e.g., polyamine transporters) or metabolic differences. Methodological steps include:

- Quantifying intracellular accumulation via LC-MS/MS.

- Testing cytotoxicity in paired cell lines (e.g., wild-type vs. transporter-deficient).

- Correlating ROS levels with cell viability using dose-response assays .

Q. What role does this compound play in catalytic CO reduction systems, and how is its efficiency optimized?

- Methodological Answer : As a redox mediator, it facilitates electron transfer in enzymatic CO-to-formate systems. Optimization involves:

- Tuning the bipyridinium reduction potential to match the CO/formate couple (-0.42 V vs. SHE).

- Immobilizing the compound on electrodes (e.g., carbon nanotubes) to enhance electron transfer kinetics.

- Coupling with formate dehydrogenase (FDH) and NADH cofactors for catalytic turnover .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reported reduction potentials for this compound across studies?

- Methodological Answer : Variability often stems from reference electrode inconsistencies (e.g., Ag/AgCl vs. SCE) or solvent effects. Standardization steps:

- Calibrate all potentials against a common reference (e.g., Fc/Fc in non-aqueous systems).

- Report solution conditions (ionic strength, pH) and temperature.

- Use DFT calculations to predict theoretical values for cross-validation .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with high enantiomeric purity?

- Methodological Answer : For chiral variants:

- Employ asymmetric alkylation catalysts (e.g., chiral ammonium salts).

- Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy.

- Use recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) for final purification .

Safety and Handling

Q. What are the critical safety protocols for handling this compound dibromide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation (P95 respirators if hoods are unavailable).

- Spill Management : Absorb with vermiculite, dispose as hazardous waste.

- Storage : In airtight containers under nitrogen at 4°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.